Mal-PEG3-Propargyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

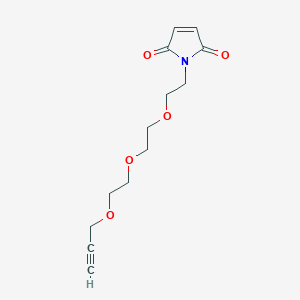

Mal-PEG3-Propargyl is a compound that consists of a maleimide group, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and a propargyl group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with thiol and azide groups, forming stable linkages.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG3-Propargyl typically involves the following steps:

Preparation of PEG3: Polyethylene glycol with three ethylene glycol units is synthesized or obtained commercially.

Introduction of Maleimide Group: The maleimide group is introduced to one end of the PEG3 chain through a reaction with maleic anhydride or maleimide derivatives.

Introduction of Propargyl Group: The propargyl group is introduced to the other end of the PEG3 chain through a reaction with propargyl bromide or propargyl chloride in the presence of a base such as potassium carbonate.

The reaction conditions generally involve mild temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Mal-PEG3-Propargyl undergoes several types of chemical reactions, including:

Click Chemistry: The propargyl group reacts with azide-containing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.

Thiol-Maleimide Reaction: The maleimide group reacts with thiol-containing compounds through a 1,4-addition reaction to form stable thioether bonds.

Common Reagents and Conditions

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.

Thiol-Maleimide Reaction: Thiol-containing compounds such as cysteine or glutathione are used. The reaction is carried out in a buffer solution at pH 6.5-7.5.

Major Products Formed

Click Chemistry: The major product is a triazole-linked conjugate.

Thiol-Maleimide Reaction: The major product is a thioether-linked conjugate.

Applications De Recherche Scientifique

Mal-PEG3-Propargyl has a wide range of applications in scientific research, including:

Chemistry: Used as a crosslinker in polymer chemistry and materials science.

Biology: Employed in the modification of biomolecules such as proteins, peptides, and nucleic acids for various studies.

Medicine: Utilized in drug delivery systems and the development of bioconjugates for targeted therapy.

Industry: Applied in the production of functionalized surfaces and materials with specific properties.

Mécanisme D'action

The mechanism of action of Mal-PEG3-Propargyl involves its ability to form stable linkages with thiol and azide groups. The maleimide group reacts with thiol groups through a 1,4-addition reaction, forming a stable thioether bond. The propargyl group reacts with azide groups via CuAAC, forming a stable triazole linkage. These reactions enable the conjugation of this compound with various biomolecules and materials, facilitating their functionalization and modification.

Comparaison Avec Des Composés Similaires

Similar Compounds

Propargyl-PEG3-Acid: Contains a carboxylic acid group instead of a maleimide group.

Propargyl-PEG4-Acid: Similar structure but with an additional ethylene glycol unit.

Propargyl-PEG1-Acid: Contains a shorter PEG spacer with only one ethylene glycol unit.

Uniqueness

Mal-PEG3-Propargyl is unique due to its combination of a maleimide group and a propargyl group, allowing it to participate in both thiol-maleimide and click chemistry reactions. This dual functionality makes it highly versatile for various bioconjugation and modification applications.

Activité Biologique

Mal-PEG3-Propargyl, a compound featuring a maleimide group and a propargyl moiety linked by a polyethylene glycol (PEG) chain, is gaining attention in the field of bioconjugation and drug delivery. This article explores its biological activity, applications, and research findings based on diverse sources.

Structure and Properties

This compound consists of:

- Maleimide Group : Known for its ability to react with thiol groups in proteins and peptides, facilitating stable conjugation.

- PEG Chain : Enhances solubility, biocompatibility, and circulation time in biological systems.

- Propargyl Moiety : Serves as a reactive site for click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The combination of these components allows this compound to function effectively in various biological applications, such as targeted drug delivery and the development of bioconjugates.

1. Bioconjugation Applications

This compound is primarily utilized in bioconjugation processes. The maleimide group reacts with thiols from cysteine residues in proteins, enabling the formation of stable thioether bonds. This property is particularly useful for:

- Antibody-drug conjugates (ADCs) : Enhancing the specificity and efficacy of cancer therapies by linking cytotoxic drugs to antibodies that target tumor cells .

- Proteolysis-targeting chimeras (PROTACs) : Facilitating targeted protein degradation by linking ligands to E3 ligases through a stable conjugate .

2. Drug Delivery Systems

The PEG component significantly improves the pharmacokinetic properties of drugs. By attaching therapeutic agents to this compound, researchers can create:

- PEGylated liposomes : These enhance drug stability and reduce immunogenicity while improving bioavailability .

- Nanoparticles : Functionalized with targeting ligands via click chemistry, allowing for precise delivery to specific tissues or cells .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various contexts:

Case Studies

- Antibody Conjugation : A study involving the conjugation of this compound with trastuzumab (an antibody used in breast cancer treatment) indicated that the resulting ADC exhibited enhanced tumor targeting and reduced off-target effects compared to traditional formulations.

- Nanoparticle Development : Research on nanoparticles functionalized with this compound revealed significant improvements in drug uptake by cancer cells, demonstrating the potential for enhanced therapeutic efficacy.

Propriétés

IUPAC Name |

1-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-2-6-17-8-10-19-11-9-18-7-5-14-12(15)3-4-13(14)16/h1,3-4H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQKXTYDMOEYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCN1C(=O)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.